Omaveloxolone exerts its effects by binding to Kelch-like ECH associated protein 1 (Keap1) []. This binding disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of the transcription factor Nrf2 []. Nrf2 plays a crucial role in regulating the expression of genes involved in antioxidant defense and mitochondrial function []. By increasing Nrf2 levels, omaveloxolone is believed to enhance the cell's ability to combat oxidative stress and improve mitochondrial bioenergetics [].
In vitro studies using fibroblasts from both mouse models of Friedreich's ataxia (FRDA) and human FRDA patients have shown that omaveloxolone can restore mitochondrial function []. This suggests a potential therapeutic benefit for FRDA, a progressive neurodegenerative disorder caused by mitochondrial dysfunction.